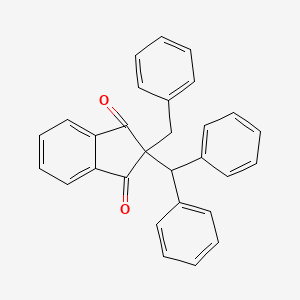![molecular formula C11H7ClN4OS B10871717 2-(2-chlorophenyl)-4-thioxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-7(6H)-one](/img/structure/B10871717.png)
2-(2-chlorophenyl)-4-thioxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-4-thioxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-7(6H)-one is a heterocyclic compound that features a unique combination of a pyrazolo[1,5-a][1,3,5]triazinone core with a thioxo group and a chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-4-thioxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-7(6H)-one typically involves the following steps:
Formation of the Pyrazolo[1,5-a][1,3,5]triazinone Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives and triazine compounds, under controlled conditions.
Introduction of the Thioxo Group: The thioxo group is introduced via thiation reactions, often using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic substitution reactions, where a suitable chlorophenyl halide reacts with the pyrazolo[1,5-a][1,3,5]triazinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-4-thioxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding thiols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles (amines, thiols), often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-(2-chlorophenyl)-4-thioxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-7(6H)-one has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-4-thioxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group and the pyrazolo[1,5-a][1,3,5]triazinone core play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-7(6H)-one: Similar structure but with an oxo group instead of a thioxo group.
2-(2-chlorophenyl)-4-thioxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-6(5H)-one: Similar structure but with a different position of the thioxo group.
Uniqueness
The presence of the thioxo group in 2-(2-chlorophenyl)-4-thioxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-7(6H)-one imparts unique chemical reactivity and biological activity compared to its oxo analogs. This makes it a valuable compound for specific applications where the thioxo functionality is crucial.
Properties
Molecular Formula |
C11H7ClN4OS |
|---|---|
Molecular Weight |
278.72 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-4-sulfanylidene-1,6-dihydropyrazolo[1,5-a][1,3,5]triazin-7-one |
InChI |
InChI=1S/C11H7ClN4OS/c12-7-4-2-1-3-6(7)10-13-8-5-9(17)15-16(8)11(18)14-10/h1-5H,(H,15,17)(H,13,14,18) |
InChI Key |
ADJIDJYMRBADBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=S)N3C(=CC(=O)N3)N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(3Z)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B10871640.png)
![Di-tert-butyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-hydroxy-6-methyl-2-phenylcyclohex-3-ene-1,3-dicarboxylate](/img/structure/B10871641.png)
![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B10871646.png)
![2-chloro-5-[3-(6-hydroxypyridazin-3-yl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B10871649.png)
![11-(4-chlorophenyl)-10-(cyclohexylcarbonyl)-3-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10871657.png)
![(2E)-N-[(4-acetylphenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B10871667.png)
![7-benzyl-5,6-dimethyl-3-(1,3-thiazol-2-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10871670.png)
![Ethyl 5-[({[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}amino)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B10871676.png)
![N-(3-cyano-4,5-diphenylfuran-2-yl)-2-({[(1E)-1-phenylethylidene]amino}oxy)acetamide](/img/structure/B10871680.png)
![4-{(E)-[(3-methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B10871682.png)

![3-(thiophen-2-yl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10871687.png)
![1-benzyl-4,5-diphenyl-2-{[(E)-pyrrolidin-1-ylmethylidene]amino}-1H-pyrrole-3-carbonitrile](/img/structure/B10871690.png)
![2-[(4-Amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B10871695.png)
